Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide

Catalog No.
S11403768
CAS No.
1216225-53-4
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl...

CAS Number

1216225-53-4

Product Name

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1-dioxothiolan-3-ol

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c15-13-9-18(16,17)8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2

InChI Key

IKGQMOBLZRIEQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CS(=O)(=O)CC3O

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is a complex organic compound characterized by its unique structural features. It contains a thiophene ring and a tetrahydroisoquinoline moiety, which contribute to its potential biological activity. The molecular formula for this compound is C15H15N1O2S1, with a molecular weight of approximately 267.35 g/mol . The compound is notable for its potential applications in medicinal chemistry and materials science due to its interesting chemical properties.

Typical of thiophene and isoquinoline compounds. The presence of the thiophene ring allows for electrophilic substitution reactions, while the isoquinoline moiety can undergo nucleophilic attacks. Additionally, the sulfonyl group in the 1,1-dioxide form can facilitate further functionalization through oxidation or reduction reactions. Specific reactions involving this compound have not been extensively documented, but its structural components suggest compatibility with standard organic synthesis methodologies.

The biological activity of Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is an area of active research. Compounds containing isoquinoline structures have been reported to exhibit a range of pharmacological effects, including antitumor, anti-inflammatory, and analgesic activities. Preliminary studies suggest that this compound may possess similar bioactive properties, although detailed pharmacological evaluations are required to establish its efficacy and mechanism of action.

Synthesis of Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide can be approached through several synthetic routes:

  • Condensation Reactions: Combining thiophene derivatives with isoquinoline precursors under acidic conditions can yield the desired compound.
  • Reduction Reactions: Starting from isoquinoline derivatives, reduction processes can be employed to introduce the tetrahydro structure.
  • Functional Group Transformations: Utilizing existing functional groups on precursor molecules to create the desired sulfonyl and hydroxyl functionalities.

These methods require careful optimization to achieve high yields and purity.

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide has potential applications in:

  • Pharmaceutical Development: Due to its possible bioactive properties.
  • Material Science: As a precursor for polymers or other materials due to its unique chemical structure.
  • Agricultural Chemicals: Potential use in developing agrochemicals given the biological activity of similar compounds.

Interaction studies involving Thiophene-3-ol derivatives often focus on their binding affinities with various biological targets such as enzymes and receptors. Initial studies indicate that compounds with similar structures may interact with neurotransmitter systems or exhibit enzyme inhibitory effects. Detailed interaction studies are necessary to elucidate specific binding mechanisms and affinities.

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Properties
IsoquinolineContains an isoquinoline structureKnown for diverse pharmacological activities
TetrahydroisoquinolineSaturated form of isoquinolineExhibits different reactivity patterns
ThiopheneAromatic ring containing sulfurProvides distinct electronic properties

The uniqueness of Thiophene-3-ol lies in its combination of thiophene and tetrahydroisoquinoline structures, which may confer unique reactivity and biological profiles not seen in other compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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